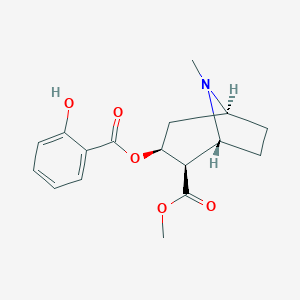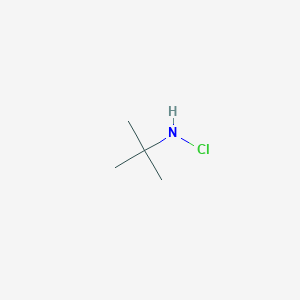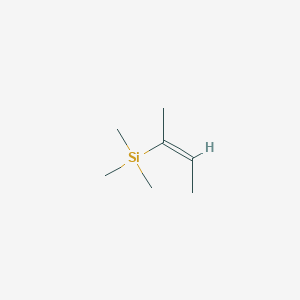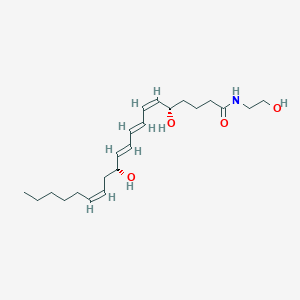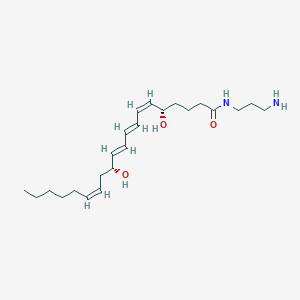
11-trans-LTD4
Vue d'ensemble
Description
Identification and Biological Activity of 11-trans-LTD4
The research presented in the first paper reveals the discovery of a novel compound, identified as 7-cis-11-trans-lipoxin A4 (7-cis-11-trans-LXA4), which was generated by human neutrophils in the presence of (15S)-hydroxy-5,8,11-cis-13-trans-eicosatetraenoic acid (15-HETE) and the ionophore A23187. This compound was isolated using an advanced detection system, and its structure was elucidated through physical methods. The study also involved the total synthesis of geometric isomers of lipoxin A4 and B4 for comparison with the neutrophil-derived product. The synthesized isomers, including LXA4, 11-trans-LXA4, 7-cis-LXA4, and 7-cis-11-trans-LXA4, were tested for their biological activity on guinea pig lung strips. It was found that these compounds, particularly LXA4 and 7-cis-LXA4, were potent in inducing contractions, suggesting that they activate the same site as cysteinyl-containing leukotrienes. The 11-trans geometry isomers were less potent, but still active, indicating a specific and significant role in biological systems .
Synthesis Analysis
The synthesis of 7-cis-11-trans-LXA4 was achieved through a biosynthetic approach, utilizing human neutrophils, 15-HETE, and ionophore A23187. The study does not provide a detailed step-by-step synthesis protocol for the compound but indicates that the identification and synthesis of various isomers were essential for understanding the structure and function of the novel compound. The synthesis of related oligomers, as described in the second paper, involves a different class of compounds and does not directly pertain to the synthesis of 11-trans-LTD4 .
Molecular Structure Analysis
The molecular structure of 7-cis-11-trans-LXA4 was determined using physical methods, which likely included spectroscopic techniques such as NMR. The structure was deduced to be (5S,6R,15S)-trihydroxy-9,11,13-trans-7-cis-eicosatetraenoic acid. This structure is significant as it differs from the typical lipoxins by the presence of a cis bond at the 7th position and a trans bond at the 11th position, which may account for its distinct biological activity .
Chemical Reactions Analysis
The paper primarily focuses on the biological activity of the synthesized isomers rather than detailing specific chemical reactions. However, the synthesis of these isomers would have involved a series of chemical reactions, including cyclization and rearrangement, as suggested by the synthesis methods described for related compounds in the second paper. These reactions are crucial for the formation of the specific geometric configurations of the lipoxin isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-cis-11-trans-LXA4 are not explicitly detailed in the paper. However, the biological activity assays provide some insight into its chemical properties, such as its ability to induce contractions in guinea pig lung strips, which implies a certain degree of lipophilicity and structural specificity required to interact with leukotriene receptors. The potency differences between the isomers also suggest that slight changes in the molecular structure can significantly impact the physical and chemical properties and, consequently, the biological activity .
Applications De Recherche Scientifique
Radioimmunoassay Applications
Levine et al. (1981) developed a method to produce antibodies with affinities for leukotrienes C4, D4, E4 (LTC4, LTD4, LTE4), and their 11-trans stereoisomers. The antibodies recognized changes within the icosanoid carboxyl, triene lipid domain, and glutathione or cysteinylglycine function. This advancement is significant in the context of immune responses and the study of leukotrienes in biological systems (Levine et al., 1981).
Pharmacological Insights
Tsai et al. (1982) investigated the contractile activity of C5 and C6 diastereomers of Leukotriene D4 (LTD4), including 11-trans stereoisomers, on guinea-pig tracheal smooth muscle. Their findings highlighted the importance of the stereochemistry of the LTD4 molecule, which has implications in understanding receptor interactions and designing new therapeutic agents (Tsai et al., 1982).
Mécanisme D'action
Target of Action
The primary target of 11-trans Leukotriene D4 (11-trans LTD4) is the smooth muscle tissue in the ileum, trachea, and parenchyma of guinea pigs . The compound interacts with these tissues, causing them to contract .
Mode of Action
11-trans LTD4 is a C-11 double bond isomer of LTD4 . It undergoes slow temperature-dependent isomerization to 11-trans LTD4 during storage . The compound retains about 10-25% of the potency for contraction of guinea pig ileum, trachea, and parenchyma compared to LTD4 .
Biochemical Pathways
It is known that leukotrienes, including ltd4, are involved in both acute and chronic inflammation .
Result of Action
The primary result of 11-trans LTD4’s action is the contraction of smooth muscle tissues in the ileum, trachea, and parenchyma of guinea pigs . It exhibits an ED50 ranging between 12-60 nM for contraction of guinea pig trachea .
Action Environment
The action of 11-trans LTD4 is influenced by temperature, as the compound undergoes slow temperature-dependent isomerization during storage . .
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-KJGJJCHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



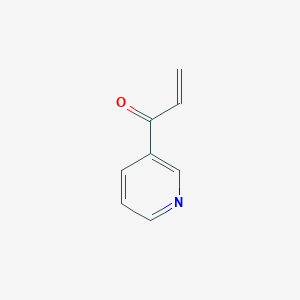

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

